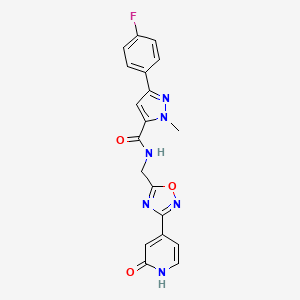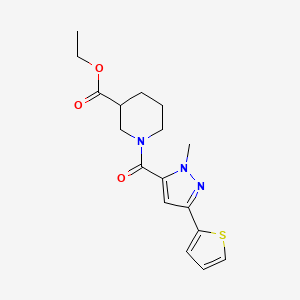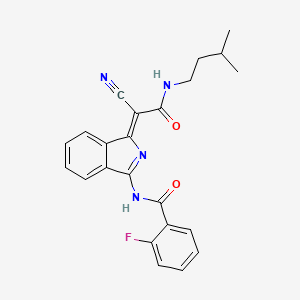![molecular formula C21H18O6 B2937834 Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate CAS No. 610765-28-1](/img/structure/B2937834.png)
Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate, also known as PMOCA, is a synthetic compound that has been widely used in scientific research. The compound is a derivative of coumarin, a natural substance found in many plants. PMOCA has been synthesized using different methods, and its applications in scientific research have been explored in various fields, including biochemistry, pharmacology, and toxicology.
Scientific Research Applications
Synthesis and Characterization
The compound Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate and its derivatives have been studied for their unique synthetic pathways and structural characteristics. For example, a study by Pelter et al. (1997) explored the synthesis of related chromene compounds through phenolic oxidation, showcasing a novel heterocyclic synthesis method where the heteroatom is introduced from a side chain rather than being initially attached to a benzene ring (Pelter, A., Hussain, A., Smith, G. R., & Ward, R., 1997).
Crystal Structure and Interactions
The crystal structure and molecular interactions of similar compounds have been extensively analyzed. For instance, a study by Zhang et al. (2011) on ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoates revealed the presence of rare N⋯π and O⋯π interactions, highlighting the significance of non-hydrogen bonding interactions in crystal packing (Zhang, Z., Wu, Y., & Zhang, G., 2011).
Nonlinear Optical Properties
Chalcone derivatives, closely related to the compound , have been studied for their nonlinear optical properties. A research by Mathew et al. (2019) on chalcone derivatives demonstrated their potential in applications requiring nonlinear optical properties, such as in optoelectronic devices and materials science (Mathew, E., Salian, V. V., Joe, I., & Narayana, B., 2019).
Solvatochromic Effects
The solvatochromic effects of chalcone derivatives have been investigated, providing insights into their photophysical properties and the impact of solvent polarity. Kumari et al. (2017) studied the absorption and fluorescence characteristics of chalcone derivatives, revealing significant insights into their stabilization in singlet excited states (Kumari, R., Varghese, A., George, L., & Sudhakar, Y., 2017).
Biological Applications
Although the specific biological applications of this compound were not directly found in the literature, related compounds have been synthesized and evaluated for their potential biological activities, such as anticancer properties. Singh et al. (2016) synthesized Ru(II) DMSO complexes with substituted chalcone ligands and screened them for anti-cancer activity, demonstrating the potential of such compounds in the development of chemotherapeutics (Singh, A. K., Saxena, G., Dixit, S., et al., 2016).
Mechanism of Action
Target of Action
The primary target of Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
this compound inhibits the activation of STAT3 . By inhibiting STAT3, it can prevent the transcription of genes that promote inflammation and cell proliferation .
Biochemical Pathways
The compound affects the STAT3 pathway, which is involved in a variety of cellular processes, including cell growth, apoptosis, and inflammation . By inhibiting STAT3, the compound can disrupt these processes, potentially leading to a reduction in inflammation and cell proliferation .
Pharmacokinetics
The compound’s ability to inhibit stat3 suggests that it may have good bioavailability and be able to reach its target effectively .
Result of Action
The inhibition of STAT3 by this compound can lead to a decrease in inflammation and cell proliferation . This could potentially be beneficial in conditions characterized by excessive inflammation or cell growth, such as rheumatoid arthritis .
properties
IUPAC Name |
prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-3-10-25-20(22)13-26-14-8-9-16-19(11-14)27-12-17(21(16)23)15-6-4-5-7-18(15)24-2/h3-9,11-12H,1,10,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHUZSCJDSTJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4,5-dimethyl-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2937751.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2937752.png)

![2-[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpyrrolidin-2-yl]pyrimidine](/img/structure/B2937758.png)
![1-O-Tert-butyl 3-O-methyl 3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]azetidine-1,3-dicarboxylate](/img/structure/B2937761.png)

![3-(2-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2937764.png)
![Dimethyl({6-methylimidazo[1,2-a]pyridin-3-yl}methyl)amine](/img/structure/B2937766.png)

![N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2937768.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2937770.png)
![N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2937771.png)
